

Potential Biological Activity of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenesulfonamide, *p*-bromo-*N*-methyl-

Cat. No.: B1266604

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a known pharmacophore that imparts a range of biological activities.^[1] While direct experimental evidence for the biological activity of p-bromo-N-methylbenzenesulfonamide is not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of significant research, demonstrating a wide spectrum of pharmacological potential. This technical guide consolidates the known information on benzenesulfonamide derivatives to infer the potential biological activities of p-bromo-N-methylbenzenesulfonamide and provides a framework for its future investigation. This document outlines common experimental protocols, summarizes quantitative data from related compounds, and visualizes potential mechanisms of action and experimental workflows.

Introduction

p-Bromo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C₇H₈BrNO₂S.^[1] Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and an N-methylated sulfonamide group. The sulfonamide moiety is a key structural feature in a variety of commercially available drugs, suggesting that p-bromo-N-methylbenzenesulfonamide could serve as a valuable scaffold in drug discovery.^[1] The

presence of the bromine atom can enhance lipophilicity, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[\[1\]](#)

This guide explores the potential biological activities of p-bromo-N-methylbenzenesulfonamide by examining the established activities of structurally similar benzenesulfonamide derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Synthesis of p-Bromo-N-methylbenzenesulfonamide

The synthesis of p-bromo-N-methylbenzenesulfonamide is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of p-Bromo-N-methylbenzenesulfonamide

This protocol is based on established synthetic methods for similar compounds.

Materials:

- 4-Bromobenzenesulfonyl chloride
- Methylamine hydrochloride
- N,N-diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of methylamine hydrochloride in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) and 4-bromobenzenesulfonyl chloride.
- The reaction mixture is stirred continuously at room temperature.

- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with deionized water and extracted with dichloromethane.
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, p-bromo-N-methylbenzenesulfonamide.

Potential Biological Activities of Benzenesulfonamide Derivatives

While specific data for p-bromo-N-methylbenzenesulfonamide is limited, the benzenesulfonamide scaffold is associated with a range of biological activities. The following sections detail these activities, which represent potential avenues of investigation for the title compound.

Anticancer Activity

One of the most explored therapeutic areas for sulfonamides is oncology. A key mechanism of their anticancer action is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[\[2\]](#)[\[3\]](#)

A series of pyrazole-based benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII.[\[2\]](#) Several of these derivatives showed potent inhibitory activity, with some compounds exhibiting submicromolar IC₅₀ values.[\[2\]](#) For instance, compound 4k inhibited hCA II with an IC₅₀ of 0.24 μM, while 4j inhibited hCA IX with an IC₅₀ of 0.15 μM, and 4g inhibited hCA XII with an IC₅₀ of 0.12 μM.[\[2\]](#)

Another study described new aryl thiazolone–benzenesulfonamides with significant anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7).[\[3\]](#) Compounds 4b–c, 4e, 4g–h from this series showed IC₅₀ values ranging from 1.52 to 6.31 μM.[\[3\]](#)

Antimicrobial Activity

Benzenesulfonamide derivatives have been investigated for their antibacterial and antifungal properties.^{[3][4]} A study on new benzenesulfonamide derivatives bearing carboxamide functionality reported significant antimicrobial activity.^[4] For example, compound 4d was most potent against *E. coli* with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL, while 4h was most active against *S. aureus* (MIC 6.63 mg/mL).^[4]

In a different study, new benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities.^[3] Analogues 4e, 4g, and 4h exhibited significant inhibition against *S. aureus* at a concentration of 50 µg/mL.^[3]

Anti-Inflammatory Activity

Certain benzenesulfonamide derivatives have demonstrated anti-inflammatory properties. In one study, compounds 4a and 4c inhibited carrageenan-induced rat-paw edema by 94.69% and 89.66%, respectively, after 1 hour.^[4]

Antiviral Activity

The benzenesulfonamide scaffold has also been explored for the development of antiviral agents. One study focused on the design and synthesis of benzenesulfonamide derivatives as potent inhibitors of influenza hemagglutinin.^[5] The lead compound, 28, and its 2-chloro analogue, 40, effectively prevented the cytopathic effects of the influenza A/Weiss/43 strain (H1N1) with EC₅₀ values of 210 nM and 86 nM, respectively.^[5] The mechanism of action involves inhibiting virus fusion with the host endosome membrane by binding to hemagglutinin.^[5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzenesulfonamide derivatives, providing a reference for potential efficacy targets for p-bromo-N-methylbenzenesulfonamide.

Table 1: Carbonic Anhydrase Inhibition by Pyrazole-Based Benzenesulfonamide Derivatives^[2]

Compound	hCA II IC ₅₀ (μM)	hCA IX IC ₅₀ (μM)	hCA XII IC ₅₀ (μM)
4k	0.24 ± 0.18	-	-
4j	-	0.15 ± 0.07	-
4g	-	-	0.12 ± 0.07
4e	0.75 ± 0.13	-	-

Table 2: Anti-proliferative Activity of Aryl Thiazolone–Benzenesulfonamides[3]

Compound	MDA-MB-231 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
4e	3.58	4.58
4g	5.54	2.55

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives[4]

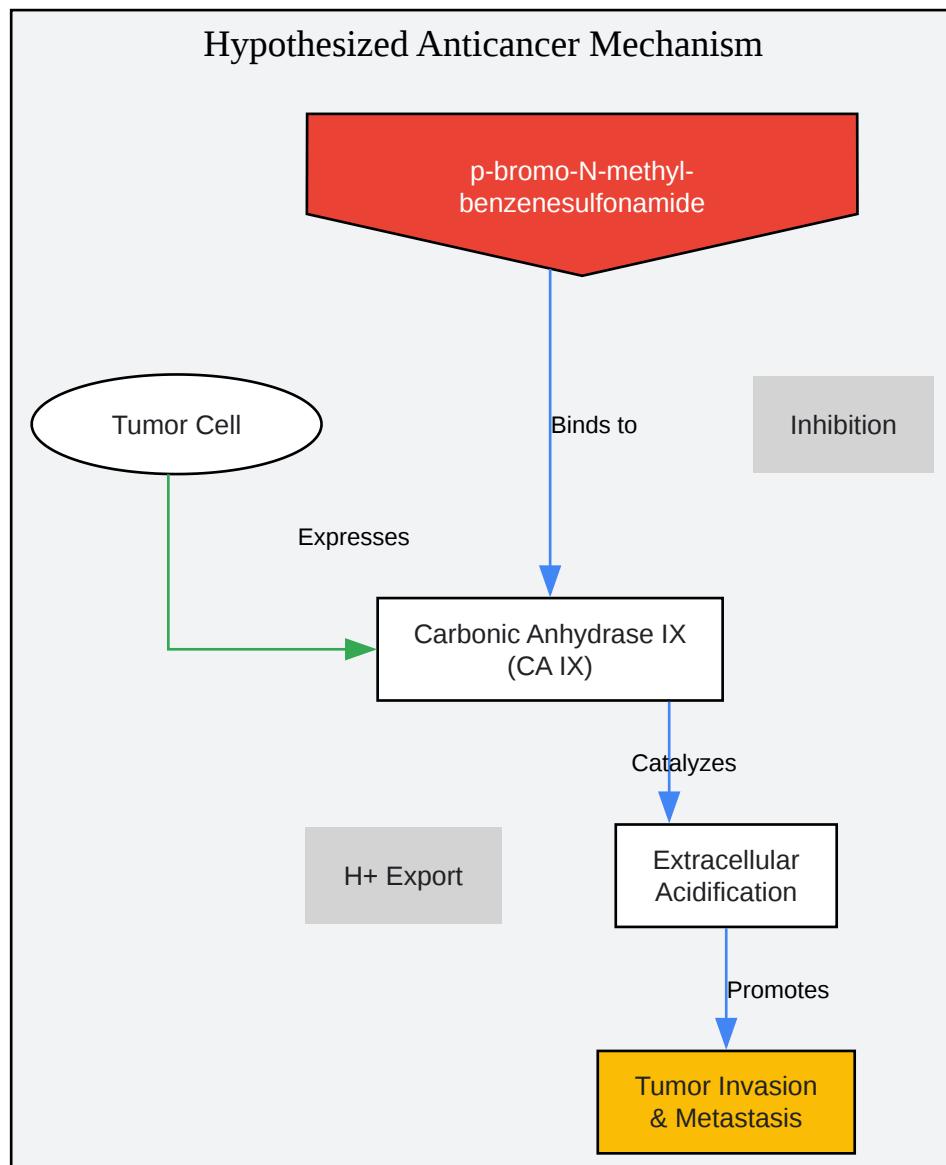
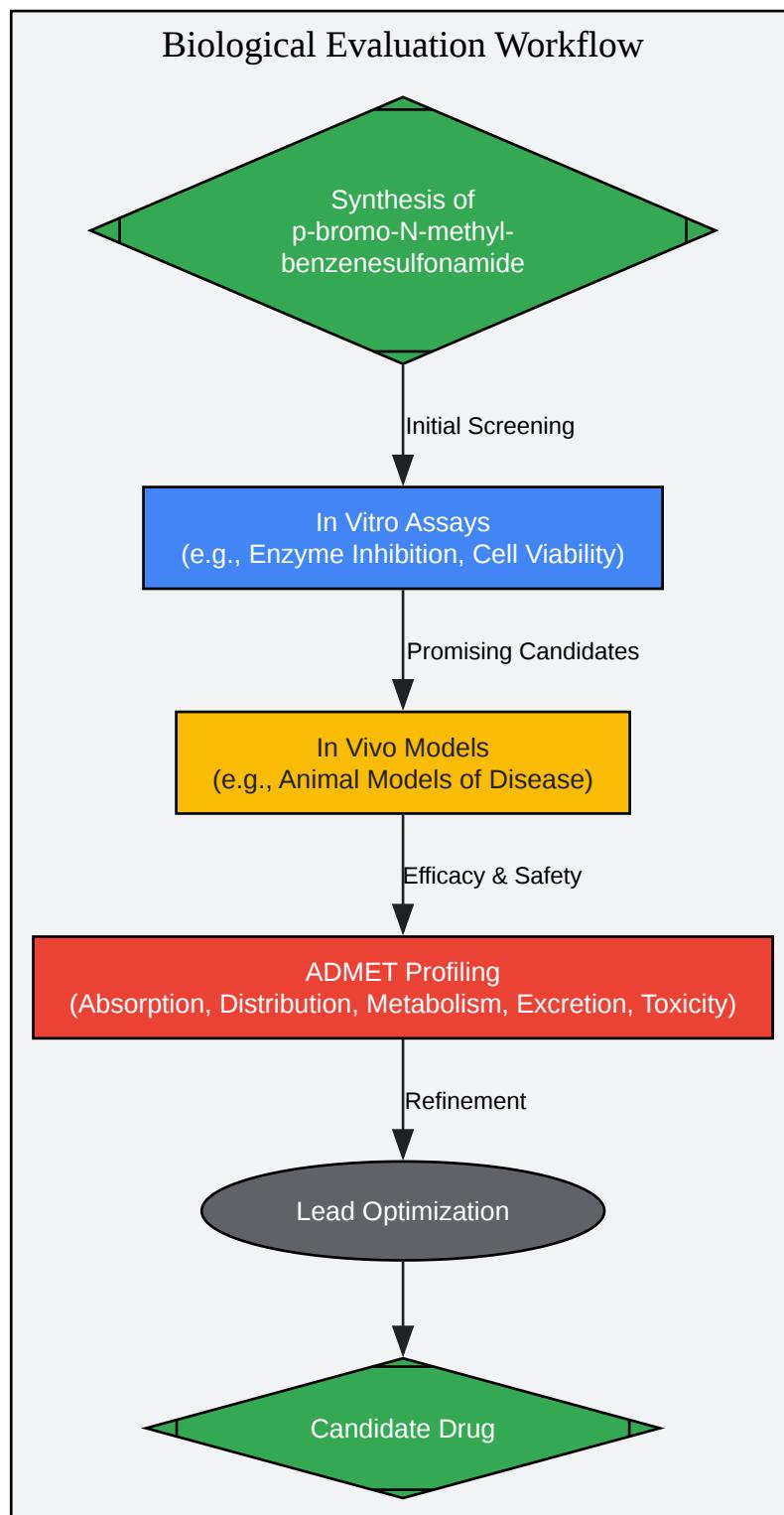

Compound	Organism	MIC (mg/mL)
4d	E. coli	6.72
4h	S. aureus	6.63
4a	P. aeruginosa	6.67
4a	S. typhi	6.45
4f	B. subtilis	6.63
4e	C. albicans	6.63
4h	C. albicans	6.63
4e	A. niger	6.28

Table 4: Anti-Influenza Activity of Benzenesulfonamide Derivatives[5]

Compound	Virus Strain	EC ₅₀ (nM)
28	Influenza A/Weiss/43 (H1N1)	210
40	Influenza A/Weiss/43 (H1N1)	86


Visualizations

The following diagrams illustrate a potential mechanism of action and a general experimental workflow for the biological evaluation of p-bromo-N-methylbenzenesulfonamide.

[Click to download full resolution via product page](#)

Caption: Hypothesized anticancer mechanism via carbonic anhydrase IX inhibition.

[Click to download full resolution via product page](#)

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

While direct experimental data on the biological activity of p-bromo-N-methylbenzenesulfonamide is currently lacking, the extensive research on the broader class of benzenesulfonamide derivatives provides a strong foundation for future investigations. The established anticancer, antimicrobial, anti-inflammatory, and antiviral activities of these related compounds suggest that p-bromo-N-methylbenzenesulfonamide is a promising candidate for biological screening.

Future research should focus on the synthesis and subsequent evaluation of p-bromo-N-methylbenzenesulfonamide in a battery of in vitro and in vivo assays to elucidate its specific biological profile. The experimental protocols and quantitative data presented in this guide offer a valuable starting point for such endeavors. The exploration of its potential as a carbonic anhydrase inhibitor, given the prevalence of this mechanism among sulfonamides, is a particularly promising avenue for anticancer drug discovery. Further studies are warranted to unlock the full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 703-12-8: 4-Bromo-N-methylbenzenesulfonamide [cymitquimica.com]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Biological Activity of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266604#potential-biological-activity-of-p-bromo-n-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com